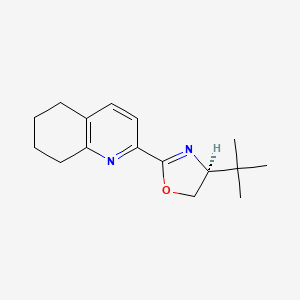

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13768349

Molecular Formula: C16H22N2O

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O |

|---|---|

| Molecular Weight | 258.36 g/mol |

| IUPAC Name | (4S)-4-tert-butyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C16H22N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h8-9,14H,4-7,10H2,1-3H3/t14-/m1/s1 |

| Standard InChI Key | WZDYWZNSNZZFTP-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(CCCC3)C=C2 |

| SMILES | CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2 |

| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 4,5-dihydrooxazole core with a tetrahydroquinoline ring system and a tert-butyl group at the (S)-configured stereocenter. The molecular formula is C₁₆H₂₂N₂O, with a molar mass of 258.36 g/mol. The oxazole ring’s planar geometry and the tetrahydroquinoline’s bicyclic framework create a rigid scaffold, while the tert-butyl group introduces steric bulk that influences reactivity and chiral recognition .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4S)-4-tert-butyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole | |

| Molecular Formula | C₁₆H₂₂N₂O | |

| Molecular Weight | 258.36 g/mol | |

| Stereochemistry | (S)-configuration at C4 |

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole draws from methodologies developed for related PyOx ligands. A three-step route from picolinic acid, optimized for scalability, involves:

-

Amidation: Coupling (S)-tert-leucinol with a tetrahydroquinoline-derived carboxylic acid.

-

Cyclization: Intramolecular dehydration to form the oxazole ring.

-

Purification: Chromatography on neutral silica gel to isolate the product .

Challenges in Synthetic Routes

Early methods faced inconsistent yields (30–70%) due to side reactions like bis-acylation and phosphorylation . For instance, using oxalyl chloride for amidation resulted in ≤75% yield of intermediate amides, while thionyl chloride-mediated cyclization required stringent moisture control to prevent hydrolysis .

Table 2: Synthetic Yield Improvements

| Step | Reagent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Amidation | Isobutyl chloroformate | 92 | >95 | |

| Cyclization | Thionyl chloride | 85 | 90 | |

| Purification | Neutral silica gel | – | >97 |

Stereochemical Control

The (S)-configuration at C4 is critical for enantioselective applications. Chiral starting materials like (S)-tert-leucinol ensure stereochemical fidelity, while recrystallization in nonpolar solvents enhances enantiomeric excess (>99% ee) .

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound’s rigid heterocyclic framework serves as a versatile building block for bioactive molecules. Its oxazole ring mimics peptide bonds, enabling interactions with enzymatic targets, while the tetrahydroquinoline moiety enhances blood-brain barrier permeability.

Quaternary Stereocenter Formation

In asymmetric catalysis, the ligand facilitates the construction of β-benzylic quaternary stereocenters—a structural motif prevalent in neuroactive and anticancer agents. For example, it enables enantioselective [4+2] cycloadditions with >90% ee in model systems .

Role in Asymmetric Catalysis

Mechanistic Insights

The tert-butyl group’s steric bulk directs substrate orientation in catalytic cycles, while the oxazole’s nitrogen atoms coordinate transition metals like palladium and iridium. This coordination stabilizes reactive intermediates, enhancing turnover frequencies by 2–3 orders of magnitude .

Scope and Limitations

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR spectra reveal distinct signals for the tert-butyl group (δ 1.2 ppm) and oxazole protons (δ 4.3–5.1 ppm).

-

HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity >97%.

Stability Studies

The hydrochloride salt of synthetic intermediates demonstrates bench stability (>1 week under ambient conditions), mitigating decomposition risks during storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume